Enzastaurin Hydrochloride is a synthetic acyclic bisindolylmaleimide derivative. [] While not explicitly stated in the provided abstracts, its primary role in scientific research is as a potent and selective inhibitor of protein kinase C-beta (PKC-β). [] PKC-β plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis, making its inhibition a significant research area.
Understanding the Limited Activity: Further research is needed to elucidate the molecular mechanisms underlying the limited clinical activity of Enzastaurin Hydrochloride, particularly in DLBCL and MCL. [] This understanding could pave the way for developing more effective PKC-β inhibitors or identifying patient subgroups that might benefit most from Enzastaurin Hydrochloride treatment.
Combination Therapies: Exploring the potential of Enzastaurin Hydrochloride in combination with other therapeutic agents, especially for WM, represents a promising future research direction. [] Combining Enzastaurin Hydrochloride with agents targeting different pathways could enhance its efficacy and potentially overcome resistance mechanisms.
Biomarker Development: Identifying predictive biomarkers for response to Enzastaurin Hydrochloride treatment is crucial for selecting patients who would benefit most from this therapy. [] This could involve investigating genetic alterations or specific protein expression profiles associated with sensitivity or resistance to Enzastaurin Hydrochloride.
The synthesis of Enzastaurin Hydrochloride involves multiple steps, often beginning with the precursor staurosporine. Various synthetic pathways have been developed to enhance yield and purity. A notable method includes the use of palladium-catalyzed reactions that facilitate the formation of key intermediates. For instance, one efficient synthesis route involves reacting specific amines and indoles under controlled conditions, optimizing temperature and solvent choice to maximize product yield .
Enzastaurin Hydrochloride features a complex molecular structure characterized by multiple rings and functional groups. The structural formula can be represented as:
Enzastaurin Hydrochloride undergoes various chemical reactions typical of indole derivatives. It can participate in electrophilic aromatic substitutions due to its electron-rich indole moiety. Additionally, it may engage in nucleophilic substitutions at the pyridine nitrogen or the piperidine ring under specific conditions. These reactions are crucial for modifying its pharmacological properties or synthesizing analogs for research purposes .
The primary mechanism of action for Enzastaurin Hydrochloride involves inhibition of the protein kinase C beta pathway. By blocking this pathway, enzastaurin disrupts cellular signaling that promotes tumor growth and survival. This inhibition leads to:
These properties influence its bioavailability and interaction with biological targets.
Enzastaurin Hydrochloride is primarily investigated for its potential therapeutic applications in oncology:
Clinical trials are ongoing to establish its efficacy and safety across these indications, reflecting a significant interest in targeted cancer therapies that minimize damage to healthy tissues while maximizing therapeutic effects on tumors .
Enzastaurin Hydrochloride (chemical name: 3-(1-Methyl-1H-indol-3-yl)-4-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride) is an orally administered investigational anticancer agent. Its molecular formula is C₃₂H₃₀ClN₅O₂, with a molecular weight of 552.08 g/mol (monoisotopic mass: 551.21 g/mol). The compound features a bisindolylmaleimide core structure, which is critical for its kinase inhibitory activity. Key physicochemical characteristics include: [2] [3]
Table 1: Physicochemical Properties of Enzastaurin Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₃₂H₃₀ClN₅O₂ |
Molecular Weight | 552.08 g/mol |
CAS Number | 359017-79-1 |
Solubility (Predicted) | 0.00903 mg/mL (water) |
logP (Partition Coefficient) | 3.8–4.86 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 5 |
The compound’s low aqueous solubility and moderate lipophilicity (logP 3.8–4.86) influence its pharmacokinetic behavior, requiring formulation optimization for oral delivery. The hydrochloride salt form improves solubility relative to the free base. Structural features include two substituted indole moieties linked through a maleimide ring, with one indole bearing a methylpiperidinyl-pyridinylmethyl side chain essential for PKCβ selectivity. The UNII identifier is KX7K68Z2UH. [2] [3]
Enzastaurin (initially designated LY317615) was developed by Eli Lilly as a selective inhibitor of Protein Kinase C beta (PKCβ), an enzyme implicated in tumor angiogenesis and proliferation. The rationale stemmed from several key discoveries:
Initial phase I trials confirmed oral bioavailability and achievable plasma concentrations (1–4 μM) sufficient for target inhibition. Despite promising preclinical antitumor and antiangiogenic activity, phase II/III trials in solid tumors and lymphomas (e.g., relapsed glioblastoma, mantle cell lymphoma) failed to meet primary efficacy endpoints. A notable exception was a subset of colorectal cancer patients with chromosomal instability (CIN) who responded, hinting at biomarker-defined utility. [4] [6]
Table 2: Key Clinical Trial Outcomes for Enzastaurin
Trial Phase | Population | Key Outcome | Reference |
---|---|---|---|
Preclinical | Lung cancer xenografts | Enhanced radiation-induced vascular destruction | [1] |
Phase II | Relapsed mantle cell lymphoma | 37% progression-free ≥3 cycles; 10% >6 months | [6] |
Phase III | Diffuse large B-cell lymphoma | Failed primary efficacy endpoint | [4] |
Enzastaurin’s mechanism hinges on its selective inhibition of PKCβ among the PKC isozyme family. The PKC family comprises three subgroups with distinct activation mechanisms: [1] [5]
Enzastaurin competes with ATP at the catalytic site of PKCβ (IC₅₀ ≈ 6 nM), with 5–20-fold selectivity over other classical/novel isoforms (e.g., PKCα, PKCγ) at therapeutic concentrations. At higher doses (>1 μM), it inhibits additional PKC isoforms and kinases like AKT and PIM1. This multi-kinase activity complicates attribution of effects solely to PKCβ inhibition. Key functional consequences include: [1] [4] [5]
Table 3: PKC Isozyme Selectivity and Functional Roles
Isozyme | Sensitivity to Enzastaurin | Key Functional Role in Cancer |
---|---|---|
PKCβI/βII | High (IC₅₀ ≈ 6 nM) | VEGF signaling, angiogenesis, cell survival |
PKCα | Moderate | Cell motility, invasion |
PKCδ | Low | Pro-apoptotic in some contexts |
PKCε | Low | Oncogenic transformation, invasion |
PKCζ | Insensitive | Cell polarity, NF-κB activation |
The isozyme specificity profile underscores enzastaurin’s primary role as a PKCβ inhibitor at clinical doses, though off-target effects may contribute to efficacy in biomarker-selected tumors. Ongoing research explores its repurposing for vascular Ehlers-Danlos syndrome (vEDS) via the PREVEnt trial, leveraging its PKCβ-mediated vascular stabilization effects. [3] [4]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3